4-(2,6-Dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This quinoline derivative features a hexahydroquinoline core substituted with a 2,6-dichloropyridin-3-yl group at position 4, methyl groups at positions 2,7,7, and a carbonitrile at position 2. The 5-oxo group introduces a ketone functionality, influencing both chemical reactivity and biological interactions.
Properties
CAS No. |
853333-14-9 |
|---|---|
Molecular Formula |
C18H17Cl2N3O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H17Cl2N3O/c1-9-11(8-21)15(10-4-5-14(19)23-17(10)20)16-12(22-9)6-18(2,3)7-13(16)24/h4-5,15,22H,6-7H2,1-3H3 |
InChI Key |
YJAOJGDJIHISFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 2,6-dichloropyridine, which is then subjected to various reactions to introduce the necessary functional groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(2,6-Dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues differ in substituents on the pyridine/quinoline rings and functional groups, leading to distinct physicochemical and biological profiles:
Physicochemical Properties
- Lipophilicity: The dichloropyridine group in the target compound increases logP compared to non-halogenated or monochlorinated analogues, enhancing membrane permeability .
- Solubility : Carbonitrile groups improve aqueous solubility relative to esters (e.g., Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)...), but dichlorination may offset this by increasing hydrophobicity .
- Molecular Weight : The target compound’s molecular weight (~416.3 g/mol) is higher than analogues with single chlorine or smaller substituents (e.g., 339.43 g/mol for Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)...) .
Biological Activity
The compound 4-(2,6-Dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853328-38-8) is a synthetic derivative of hexahydroquinoline with notable biological activity. This article reviews its pharmacological properties, including anticancer and antimicrobial effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 374.86 g/mol. The presence of the dichloropyridine moiety contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell cycle regulation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that it may serve as a lead compound for the development of new antimicrobial agents.
Case Studies
- Case Study on Anticancer Efficacy : In a study involving human cancer xenografts in mice, administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no severe side effects reported.
- Antimicrobial Efficacy in Clinical Isolates : A clinical trial assessed the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a notable improvement in patient outcomes and a reduction in infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
